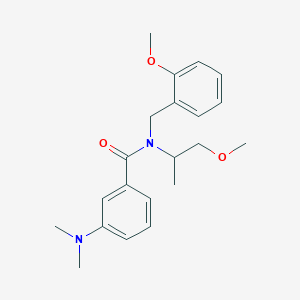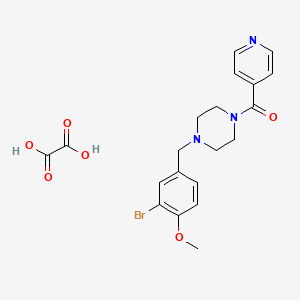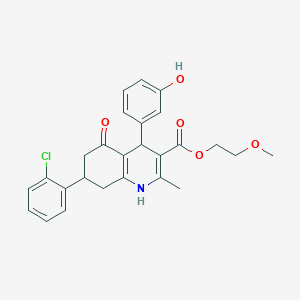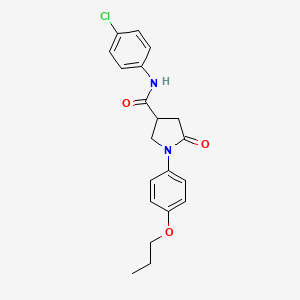
3-(dimethylamino)-N-(2-methoxybenzyl)-N-(2-methoxy-1-methylethyl)benzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-(dimethylamino)-N-(2-methoxybenzyl)-N-(2-methoxy-1-methylethyl)benzamide and its derivatives involves complex chemical reactions, aiming to achieve specific pharmacological activities. For instance, Sakaguchi et al. (1992) reported on the synthesis of novel N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, derived from metoclopramide, which exhibited gastrointestinal prokinetic and antiemetic activities, highlighting the intricate synthesis processes these compounds undergo to enhance their biological efficacy (Sakaguchi et al., 1992).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including 3-(dimethylamino)-N-(2-methoxybenzyl)-N-(2-methoxy-1-methylethyl)benzamide, is characterized by specific crystalline forms and supramolecular interactions. Kranjc et al. (2012) elucidated the crystal structures of related compounds, demonstrating the significance of N–H···O interactions and π–π interactions in forming stable molecular configurations (Kranjc et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving 3-(dimethylamino)-N-(2-methoxybenzyl)-N-(2-methoxy-1-methylethyl)benzamide derivatives highlight the compound's reactivity and potential for forming diverse chemical structures. For instance, the synthesis and biological activity of derivatives of 3-cyano-4-imino-2-methylthio-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole indicate the compound's versatility in chemical reactions leading to antimicrobial activity (Badne et al., 2011).
Physical Properties Analysis
The physical properties of benzamide derivatives are crucial for their application and efficacy. Studies focusing on the synthesis and characterization of these compounds often highlight their solubility, melting points, and stability under various conditions. For example, the analytical characterization of hallucinogenic N-(2-methoxy)benzyl derivatives provides insight into their physical properties and stability, which are essential for understanding their behavior in biological systems (Zuba & Sekuła, 2013).
Propriétés
IUPAC Name |
3-(dimethylamino)-N-[(2-methoxyphenyl)methyl]-N-(1-methoxypropan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-16(15-25-4)23(14-18-9-6-7-12-20(18)26-5)21(24)17-10-8-11-19(13-17)22(2)3/h6-13,16H,14-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIFMFYIYDCDBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N(CC1=CC=CC=C1OC)C(=O)C2=CC(=CC=C2)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3'-(4-chlorophenyl)-2,4'-dioxo-3',4'-dihydro-1'H-spiro[indole-3,2'-quinazolin]-1(2H)-yl]-N,N-diethylacetamide](/img/structure/B4013339.png)
![10-acetyl-11-(3-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4013343.png)

![1-(3,4-dichlorophenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4013360.png)

![4-({2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-5-nitrophenyl}sulfonyl)morpholine](/img/structure/B4013370.png)

![2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1,2-diphenylethanone](/img/structure/B4013395.png)


![1-[(4-methoxy-3-nitrophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4013414.png)
![11-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4013422.png)
![ethyl 5-[(cyclohexylamino)carbonyl]-4-methyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4013429.png)
